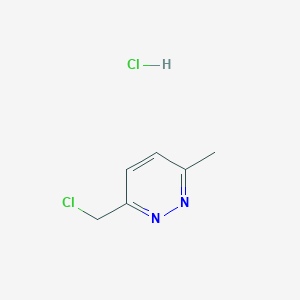

3-(Chloromethyl)-6-methylpyridazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Chloromethyl)pyridine hydrochloride is a compound used in organic chemistry . It’s a yellow powder or yellow-tan solid with an irritating odor .

Synthesis Analysis

The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps :- The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, 3-(Chloromethyl)pyridine hydrochloride .

Chemical Reactions Analysis

3-(Chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents and strong bases .Physical And Chemical Properties Analysis

3-(Chloromethyl)pyridine hydrochloride is a yellow powder or yellow-tan solid with an irritating odor . It’s hygroscopic and water-soluble .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Reactions

Separation and Purification Techniques

Studies have demonstrated the importance of purification techniques such as extraction, distillation, and column chromatography in isolating high-purity chemical intermediates, including chloromethylated pyridazines, which are crucial for medicinal and pesticide applications. These techniques ensure the extraction of compounds with purity surpassing 99%, showcasing the detailed process required for obtaining research-grade chemicals (Su Li, 2005).

Free Radical Chlorination

The chlorination of methyl derivatives of pyridine, including the synthesis of chloromethylpyridines, highlights the preparative yields achievable through chemical reactions. This process is essential for creating intermediates used in further chemical syntheses, demonstrating the compound's role in developing more complex chemical entities (K. Rubina et al., 1989).

Acid-catalyzed Rearrangements

The transformation of acyloxazines into alkoxypyridine oxides through acid-catalyzed rearrangements provides a route to synthesize novel pyridine derivatives. This method, yielding compounds like 2-chloromethyl-3-hydroxypyridine hydrochloride, underscores the versatility of chloromethylpyridazine compounds in synthesizing heterocyclic compounds (T. L. Gilchrist et al., 1985).

Quaternary Ammonium Salt-assisted Synthesis

The reaction of methylpyridazines with aromatic aldehydes, facilitated by quaternary ammonium salts, results in the formation of extended π-systems, illustrating the compound's utility in organic synthesis to create complex molecules with potential applications in materials science and chemistry (J. Vanden Eynde et al., 2001).

Synthesis of Pyridazine Derivatives

The conversion of methoxypyridazine to chloropyridazine derivatives demonstrates the compound's role in synthesizing a variety of pyridazine-based molecules. This process is significant for the development of novel compounds with potential applications in pharmaceuticals and agrochemicals (H. Igeta, 1959).

Safety and Hazards

This chemical is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage. It’s also suspected of causing genetic defects and cancer . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Propiedades

IUPAC Name |

3-(chloromethyl)-6-methylpyridazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-2-3-6(4-7)9-8-5;/h2-3H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPZUYQQFOROMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-6-methylpyridazine hydrochloride | |

CAS RN |

1956365-18-6 |

Source

|

| Record name | 3-(chloromethyl)-6-methylpyridazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(naphthalen-1-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2946118.png)

![1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride](/img/structure/B2946119.png)

![(Z)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2946120.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2946122.png)

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2946125.png)

![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2946128.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2946129.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2946134.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2946139.png)